N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O3/c1-10-23-17(30-26-10)12-5-6-27-14(8-12)24-25-15(27)9-22-16(28)11-3-2-4-13(7-11)29-18(19,20)21/h2-8H,9H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIWBOKTOIMQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound that incorporates multiple nitrogen-rich heterocycles. Its unique structure positions it as a potential candidate for various therapeutic applications, particularly in cancer treatment and other diseases. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 379.4 g/mol. It features a triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety and a trifluoromethoxy benzamide group. The presence of these heterocycles suggests potential applications in medicinal chemistry due to their biological activity and structural diversity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.4 g/mol |
| Structural Features | Triazolo and oxadiazole rings |
Biological Activity Overview
Research indicates that compounds containing 1,2,4-oxadiazole and triazole scaffolds exhibit significant biological activities, particularly in anticancer applications. The mechanisms of action typically involve the inhibition of key enzymes and pathways associated with cancer cell proliferation.
Anticancer Potential
A review highlighted the efficacy of 1,3,4-oxadiazole derivatives in targeting various biological pathways involved in cancer progression. These compounds have been shown to inhibit enzymes such as:
- Telomerase
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
These targets are crucial for cancer cell survival and proliferation. The hybridization of oxadiazole with other pharmacophores can enhance cytotoxicity against malignant cells .
The mechanism by which this compound exerts its effects includes:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer growth.
- Molecular Docking Studies : In silico studies suggest strong binding affinities to target proteins associated with tumorigenesis.
- Cell Line Studies : In vitro assays on various cancer cell lines demonstrate significant antiproliferative effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A series of 1,3,4-oxadiazole derivatives were tested against different cancer cell lines (e.g., HeLa and MCF7). The results indicated that modifications on the oxadiazole ring significantly enhanced cytotoxicity .
- Triazolo Compounds : Research focused on triazolo derivatives showed promising results in inhibiting tumor growth through targeted enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
